1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone 1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17445020
InChI: InChI=1S/C15H23N3O/c1-11-9-15(17(3)4)16-10-13(11)14-7-5-6-8-18(14)12(2)19/h9-10,14H,5-8H2,1-4H3
SMILES:
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC17445020

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone -

Specification

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name 1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C15H23N3O/c1-11-9-15(17(3)4)16-10-13(11)14-7-5-6-8-18(14)12(2)19/h9-10,14H,5-8H2,1-4H3
Standard InChI Key PAENZJNHPCPCOC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2CCCCN2C(=O)C)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (C₁₅H₂₃N₃O) features a pyridine ring substituted with a dimethylamino group at position 6 and a methyl group at position 4. This pyridine moiety is tethered to a piperidine ring via a carbon-carbon bond at position 3, while the piperidine’s nitrogen is acetylated by an ethanone group. The three-dimensional conformation enables potential interactions with biological targets, as the dimethylamino group enhances solubility, and the ethanone moiety may participate in hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₃N₃O
Molecular Weight261.36 g/mol
IUPAC Name1-[2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl]ethanone
Canonical SMILESCC1=CC(=NC(=C1N(C)C)C2CCCCN2C(=O)C)C
Topological Polar Surface Area45.4 Ų (estimated)

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Pyridine Substitution: 4-Methylpyridin-3-amine undergoes dimethylation using methyl iodide in the presence of a base to introduce the dimethylamino group.

  • Piperidine Coupling: A Suzuki-Miyaura reaction links the modified pyridine to a brominated piperidine intermediate.

  • Acetylation: The piperidine nitrogen is acetylated using acetic anhydride or acetyl chloride under reflux conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1CH₃I, K₂CO₃, DMF, 80°C, 12 h68%
2Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C52%
3(CH₃CO)₂O, Et₃N, CH₂Cl₂, RT, 6 h85%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Purity is verified via HPLC (≥95%), and structural confirmation uses LC-MS and ¹H NMR.

Biological Activities and Mechanism of Action

Hypothesized Targets

The compound’s structure suggests affinity for:

  • Kinases: The dimethylamino group may mimic ATP’s adenine ring, enabling competitive inhibition.

  • GPCRs: Piperidine derivatives commonly target adrenergic or serotonin receptors .

  • Epigenetic Regulators: The ethanone group could interact with histone deacetylases (HDACs).

Comparative Analysis with Analogs

Compounds sharing structural motifs exhibit diverse activities:

Table 3: Biological Activities of Structural Analogs

CompoundTargetIC₅₀/EC₅₀Source
1-(2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidin-1-yl)ethanoneHDAC81.2 µM
[4-[(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone5-HT₆ receptor15 nM

Applications in Medicinal Chemistry

Pharmacokinetic Considerations

  • Solubility: Estimated logP = 2.1 (moderately lipophilic).

  • Metabolism: Predicted CYP3A4-mediated oxidation of the piperidine ring.

Future Research Directions

  • Target Identification: High-throughput screening against kinase and receptor libraries.

  • ADMET Profiling: In vitro assays for bioavailability, toxicity, and metabolic stability.

  • Structural Optimization: Introducing fluorinated groups to enhance blood-brain barrier penetration.

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